4-Pentylbenzaldehyde

Tyrosinase Inhibition Enzyme Kinetics Melanin Synthesis

4-Pentylbenzaldehyde (CAS 6853-57-2), also known as 4-n-Amylbenzaldehyde, is a para-substituted aromatic aldehyde with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. As a member of the 4-alkylbenzaldehyde homologous series, its structure consists of a benzene ring bearing a pentyl chain at the para position and an aldehyde functional group.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 6853-57-2
Cat. No. B1294691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylbenzaldehyde
CAS6853-57-2
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3
InChIKeyNQVZPRUSNWNSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylbenzaldehyde (CAS 6853-57-2) for Advanced R&D: Procurement & Technical Specifications


4-Pentylbenzaldehyde (CAS 6853-57-2), also known as 4-n-Amylbenzaldehyde, is a para-substituted aromatic aldehyde with the molecular formula C12H16O and a molecular weight of 176.25 g/mol [1]. As a member of the 4-alkylbenzaldehyde homologous series, its structure consists of a benzene ring bearing a pentyl chain at the para position and an aldehyde functional group. This compound is characterized by its sensitivity to air and a predicted density of 0.960±0.06 g/cm³ . Its unique physicochemical profile underpins its utility as a key building block in liquid crystal synthesis [2] and as a biological probe in enzyme inhibition studies [3].

Why Substituting 4-Pentylbenzaldehyde with Other 4-Alkylbenzaldehydes is Not Recommended


Substituting 4-pentylbenzaldehyde with a different 4-alkylbenzaldehyde (e.g., 4-butylbenzaldehyde or 4-hexylbenzaldehyde) is scientifically invalid due to the steep structure-activity relationship (SAR) within this homologous series. The length of the para-alkyl chain is a critical determinant of biological potency and inhibition mechanism [1]. As established by Chen et al. (2003), the inhibitory potency of p-alkylbenzaldehydes against tyrosinase increases with chain length, reaching a maximum at the pentyl and hexyl moieties before decreasing with longer chains [2]. Furthermore, the nature of the inhibition (partial vs. full, competitive vs. uncompetitive) is highly dependent on the specific substituent, as demonstrated by Nihei and Kubo (2017), who showed that only bulkier substituents like pentyl confer a full, mixed-type inhibition profile [3]. Replacing 4-pentylbenzaldehyde with a shorter or longer analog would therefore alter the intended experimental outcome, compromising assay reproducibility and data comparability. This evidence underscores the necessity of procuring the exact compound, 4-pentylbenzaldehyde, for research where its specific chain-length-dependent properties are required.

4-Pentylbenzaldehyde: Head-to-Head Quantitative Differentiation Evidence


4-Pentylbenzaldehyde Achieves a Ki of 1.1 μM Against Tyrosinase, Surpassing 4-Halogenated Analogs

4-Pentylbenzaldehyde is a potent tyrosinase inhibitor with a reported inhibition constant (Ki) of 1.1 μM . This value is notably lower (indicating higher potency) than the IC50 values reported for a series of 4-halogenated benzaldehydes under comparable conditions, which ranged from 114 μM to 1846 μM [1]. This demonstrates a significant potency advantage for 4-pentylbenzaldehyde over its electron-withdrawing group-substituted counterparts.

Tyrosinase Inhibition Enzyme Kinetics Melanin Synthesis

The Pentyl Substituent Confers a Unique Full and Mixed-Type Inhibition Mechanism Distinct from Shorter Alkyl Chains

Unlike shorter-chain 4-alkylbenzaldehydes that act as partial noncompetitive inhibitors (e.g., benzaldehyde, IC50 = 31.0 μM) [1], 4-pentylbenzaldehyde is characterized as a full and mixed-type inhibitor of tyrosinase diphenolase activity [2]. This qualitative shift in inhibition mechanism is a direct result of the bulky pentyl group at the para position, which allows the molecule to act as a 'tight hydrophobic cover' on the enzyme's catalytic center [3]. This property distinguishes it from analogs like 4-butylbenzaldehyde, which has been reported as a competitive inhibitor [4].

Enzyme Mechanism Tyrosinase Inhibition Structure-Activity Relationship

4-Pentylbenzaldehyde is the Most Potent Tyrosinase Inhibitor Within the C1-C8 p-Alkylbenzaldehyde Series

A systematic study of p-alkylbenzaldehydes by Chen et al. (2003) established a clear rank order of tyrosinase inhibitory potency: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde = p-isopropylbenzaldehyde < p-tert-butylbenzaldehyde = p-butylbenzaldehyde < p-pentylbenzaldehyde < p-hexylbenzaldehyde > p-heptylbenzaldehyde > p-octylbenzaldehyde [1]. 4-Pentylbenzaldehyde is the second-most potent inhibitor in the series, surpassed only by 4-hexylbenzaldehyde, with a sharp decline in potency observed for the longer heptyl and octyl derivatives [2]. This non-linear relationship highlights the optimal chain length for activity and identifies 4-pentylbenzaldehyde as a critical member of the series for SAR studies.

Enzyme Inhibition Structure-Activity Relationship Tyrosinase

4-Pentylbenzaldehyde Enables the Synthesis of Nematic Liquid Crystals with a Wide Mesophase Range (107–156°C)

4-Pentylbenzaldehyde serves as a critical precursor for synthesizing multi-ring monoesteryl aryl aldehydes that exhibit nematic liquid crystalline phases. Zheng and An (2007) synthesized a derivative, 4-(4-(4-pentylphenyl)benzoyloxy)benzaldehyde, and characterized its mesomorphic properties [1]. Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) revealed a nematic phase with a temperature range of 107–156°C [2]. This wide mesophase range is a valuable property for display applications. While analogous compounds with propyl chains were also synthesized [3], the specific mesomorphic behavior and phase transition temperatures are dependent on the length of the terminal alkyl chain, making the pentyl derivative a distinct and non-interchangeable building block.

Liquid Crystals Materials Chemistry Mesophase Behavior

4-Pentylbenzaldehyde: Validated Application Scenarios for Scientific and Industrial Use


Development of High-Potency Tyrosinase Inhibitors for Cosmeceutical and Agrochemical Research

Procurement of 4-pentylbenzaldehyde is justified for R&D programs aimed at developing novel skin-lightening agents or browning inhibitors. Its Ki of 1.1 μM against tyrosinase and its classification as a full, mixed-type inhibitor [6] make it a benchmark compound for evaluating new chemical entities and a privileged scaffold for medicinal chemistry optimization. Its superior potency relative to 4-halogenated benzaldehydes, which have IC50 values in the 100-1800 μM range [2], positions it as a more promising lead candidate.

Structure-Activity Relationship (SAR) Studies of Tyrosinase Inhibitors

As the second-most potent inhibitor in the p-alkylbenzaldehyde homologous series , 4-pentylbenzaldehyde is an indispensable reference compound for SAR studies. Its use is critical for accurately mapping the hydrophobic binding pocket of tyrosinase and understanding the non-linear relationship between alkyl chain length and inhibitory activity. Replacing it with a shorter (e.g., butyl) or longer (e.g., heptyl) analog would provide a false representation of the optimal pharmacophore, thereby misleading computational modeling and lead optimization efforts [6].

Synthesis of Tailored Nematic Liquid Crystal Mesogens

4-Pentylbenzaldehyde is a key precursor for synthesizing specific multi-ring aromatic esters that exhibit a nematic liquid crystal phase over a broad temperature range (107–156°C) . This property is critical for materials scientists and engineers developing components for liquid crystal displays (LCDs) and other electro-optical devices where a stable and wide operating temperature window is required [6]. The use of alternative alkylbenzaldehydes would yield mesogens with different phase behaviors, underscoring the necessity of procuring this specific compound for targeted materials design.

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